molecular formula C14H17F3 B3152555 (1-Cyclohexyl-2,2,2-trifluoroethyl)benzene CAS No. 73899-23-7

(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene

Cat. No.: B3152555
CAS No.: 73899-23-7
M. Wt: 242.28 g/mol
InChI Key: CMTQUSAYGXQXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene: is an organic compound with the molecular formula C14H17F3 It is characterized by the presence of a cyclohexyl group and a trifluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of cyclohexylmagnesium bromide with 2,2,2-trifluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of cyclohexyl-substituted benzene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of cyclohexyl-substituted benzophenones or benzoic acids.

    Reduction: Formation of cyclohexyl-substituted benzene derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid bilayers and potentially disrupting membrane integrity. Additionally, the cyclohexyl group can influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2,2,2-Trifluoroethyl)benzene: Lacks the cyclohexyl group, resulting in different chemical and physical properties.

    Cyclohexylbenzene: Lacks the trifluoroethyl group, leading to variations in reactivity and applications.

    (1-Cyclohexyl-2,2,2-trifluoroethyl)toluene:

Uniqueness

(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both cyclohexyl and trifluoroethyl groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1-cyclohexyl-2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3/c15-14(16,17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTQUSAYGXQXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene
Reactant of Route 3
Reactant of Route 3
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene
Reactant of Route 5
Reactant of Route 5
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.